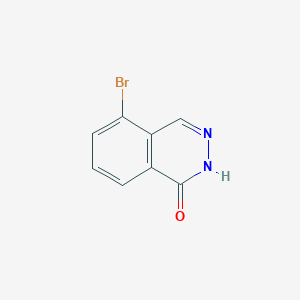
5-bromo-2H-phthalazin-1-one
Overview
Description
5-bromo-2H-phthalazin-1-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of phthalazine and contains a bromine atom at the 5th position.
Mechanism of Action
Target of Action
5-Bromo-2H-Phthalazin-1-One, also known as 5-Bromophthalazin-1(2H)-One, has been found to interact with several targets. It has been shown to have significant anti-proliferative activity against human epithelial cell lines . The compound has been identified as a potent inhibitor of BRD4 , a protein that plays a crucial role in the progression of the cell cycle and apoptosis . It also interacts with p38 mitogen-activated protein kinase (MAPK) and topoisomerase II , enzymes involved in cell cycle and cellular proliferation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits BRD4, which results in the modulation of the expression of crucial genes involved in cell cycle progression and apoptosis . The compound’s interaction with p38 MAPK and topoisomerase II also affects their function, thereby influencing cell cycle and cellular proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. Its inhibition of BRD4 can lead to changes in the cell cycle and apoptosis pathways . Furthermore, its interaction with p38 MAPK and topoisomerase II can affect pathways related to cell cycle and cellular proliferation .
Pharmacokinetics
The optimization of pharmacokinetic properties is a crucial step in the development of drug candidates .
Result of Action
The compound’s action results in significant anti-proliferative activity against human epithelial cell lines . It modulates the expression of crucial genes involved in cell cycle progression and apoptosis . It also inhibits key enzymes involved in cell cycle and cellular proliferation .
Preparation Methods
The synthesis of 5-bromo-2H-phthalazin-1-one can be achieved through various synthetic routes. One common method involves the bromination of phthalazin-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
5-bromo-2H-phthalazin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phthalazin-1,4-dione derivatives or reduction to form phthalazin-1-ol derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against cholinesterase enzymes, making it a candidate for the treatment of neurodegenerative diseases.
Medicine: Its derivatives have been investigated for their anticancer properties, showing activity against various cancer cell lines.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
5-bromo-2H-phthalazin-1-one can be compared with other phthalazinone derivatives such as:
Phthalazin-1(2H)-one: The parent compound without the bromine substitution, which has different reactivity and biological activity.
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative with potent BRD4 inhibitory activity and anticancer properties.
Phthalazinone-dithiocarbamate hybrids: Compounds with enhanced antiproliferative activity against cancer cell lines.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-2-5-6(7)4-10-11-8(5)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAACMNYIMGXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433204-06-8 | |
| Record name | 5-bromo-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


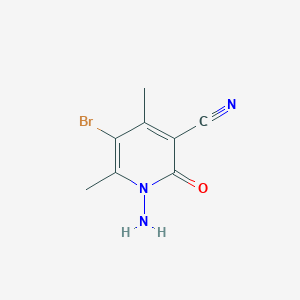
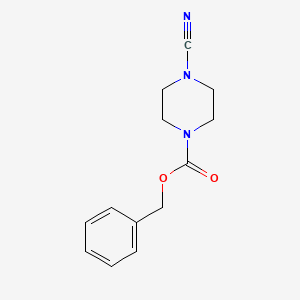
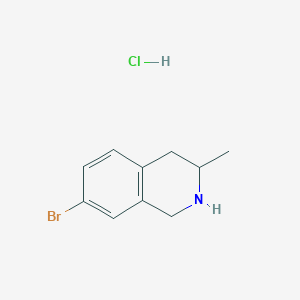
![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

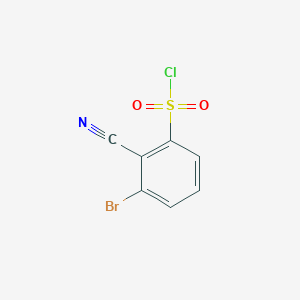
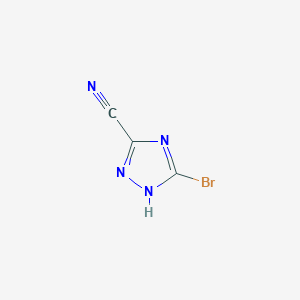

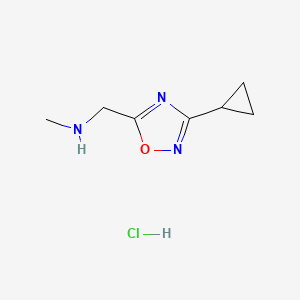
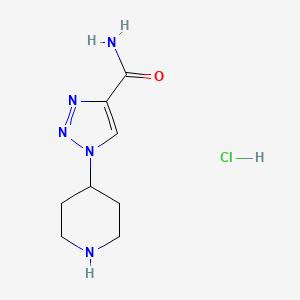

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)
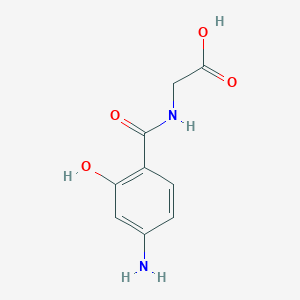
![Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate](/img/structure/B1380901.png)
